(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid
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Overview
Description
(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid, also known as DDAO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mechanism Of Action
(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid inhibits ACAT activity by binding to the enzyme's active site, which prevents the formation of cholesterol esters. This leads to a decrease in intracellular cholesterol levels, which can have beneficial effects on lipid metabolism and cardiovascular health.
Biochemical And Physiological Effects
In addition to its ACAT inhibitory activity, (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid has been shown to have other biochemical and physiological effects. It has been reported to increase the expression of the low-density lipoprotein receptor (LDLR), which promotes the uptake of LDL cholesterol from the bloodstream. (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid has also been shown to inhibit the activity of P-glycoprotein, a drug efflux transporter that can reduce the efficacy of chemotherapy drugs.
Advantages And Limitations For Lab Experiments
One advantage of using (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid in lab experiments is its high potency and selectivity for ACAT inhibition. However, its limited solubility in water can make it difficult to work with in certain experimental settings. Additionally, its potential cytotoxicity and off-target effects should be carefully considered when designing experiments.
Future Directions
There are several potential future directions for research on (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid. One area of interest is the development of (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid-based drugs for the treatment of hypercholesterolemia and atherosclerosis. Additionally, further studies are needed to fully understand the mechanisms underlying (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid's effects on lipid metabolism and drug transport. Finally, the potential use of (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid as a tool for studying lipid metabolism and drug transport in vivo should be explored.
Synthesis Methods
(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid can be synthesized using a multi-step process that involves the reaction of 4-methyl-2-pentanone with 4-bromobenzaldehyde to form 4-methyl-2-(4-bromobenzylidene)pentanone. This intermediate is then reacted with 2,4-dimethoxybenzaldehyde to yield (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid.
Scientific Research Applications
(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid has been used in various scientific research applications, including the study of lipid metabolism, drug transport, and drug targeting. It has been shown to inhibit the activity of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification, which makes it a potential therapeutic target for the treatment of hypercholesterolemia and atherosclerosis.
properties
IUPAC Name |
(4S,5S,6S,7R)-5,7-dimethoxy-4,6-dimethyl-8-phenylmethoxyoctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O5/c1-14(10-11-18(20)21)19(23-4)15(2)17(22-3)13-24-12-16-8-6-5-7-9-16/h5-9,14-15,17,19H,10-13H2,1-4H3,(H,20,21)/t14-,15+,17-,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUBPNWKSYGFRE-HIRMHNASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C(C(C)C(COCC1=CC=CC=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=O)O)[C@@H]([C@H](C)[C@H](COCC1=CC=CC=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-octanoic Acid |
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